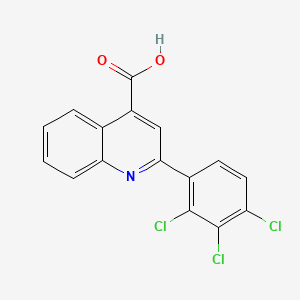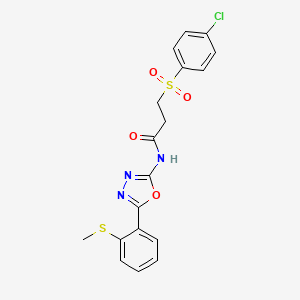![molecular formula C21H16N4O2S B2471528 2-hidroxi-N-(2-{2H,3H-imidazo[2,1-b][1,3]tiazol-6-il}fenil)quinolina-4-carboxamida CAS No. 2034289-59-1](/img/structure/B2471528.png)
2-hidroxi-N-(2-{2H,3H-imidazo[2,1-b][1,3]tiazol-6-il}fenil)quinolina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H16N4O2S and its molecular weight is 388.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-hydroxyquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados de imidazol, incluido este compuesto, exhiben propiedades antibacterianas y antimucobacterianas. Los investigadores han estudiado su eficacia contra cepas bacterianas, incluida Mycobacterium tuberculosis .
- Los derivados solubles en agua que contienen la parte 2-aminoimidazolina han demostrado ser prometedores para detener las células tumorales en la fase G2/M .
- Los derivados de imidazolina se han identificado como potentes inhibidores del factor de transcripción 2 de la línea de oligodendrocitos (OLIG2), lo que los convierte en posibles candidatos para el tratamiento del tumor de glioblastoma .
- Aunque los estudios específicos sobre este compuesto son limitados, se han explorado moléculas que contienen imidazol por sus efectos cardiovasculares .
- Se han estudiado compuestos basados en imidazol en el contexto de enfermedades neurodegenerativas del sistema nervioso central .
- Los recientes avances en las reacciones radicales se han centrado en la funcionalización directa de las imidazo[1,2-a]piridinas a través de la catálisis de metales de transición .
Actividad Antibacteriana y Antimucobacteriana
Efectos Antitumorales y Anticancerígenos
Enfermedades Cardiovasculares
Enfermedades Neurodegenerativas
Catálisis de Metales de Transición y Funcionalización
Otras Actividades Biológicas
En resumen, la naturaleza multifacética de este compuesto lo convierte en un tema emocionante para la exploración científica. Si bien se necesitan más investigaciones, su estructura única y sus posibles aplicaciones terapéuticas continúan intrigando a los investigadores de diversas disciplinas. 🌟
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The exact interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific biological activity and the pathways involved.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have various molecular and cellular effects depending on the specific biological activity.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c26-19-11-15(13-5-1-3-7-16(13)22-19)20(27)23-17-8-4-2-6-14(17)18-12-25-9-10-28-21(25)24-18/h1-8,11-12H,9-10H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSVBMWBENZILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B2471447.png)

![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2471449.png)
![3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2471451.png)

![(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine](/img/structure/B2471454.png)



![4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2471463.png)
![5,6-dichloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2471464.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide](/img/structure/B2471467.png)

